molecular formula C9H7Cl2N3 B1489015 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 90273-59-9

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No. B1489015
CAS RN: 90273-59-9
M. Wt: 228.07 g/mol
InChI Key: JMZWCUDIHPEHTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol”, involves the use of DMF (dimethylformamide), imidazole, caustic soda flakes, and PEG600 .


Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various methods such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, and XRD .


Chemical Reactions Analysis

The nitration process of a related compound, “2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one”, has been studied in a microreactor .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed using various methods. For example, the dipole moment, polarizability, and first-order hyperpolarizability of a similar compound were calculated .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety by condensing different acids with 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showcasing the versatility of this compound in synthesizing new chemical entities with potential biological activities (Liu et al., 2016).

Antitumor Activity

A significant application of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine derivatives is in the development of compounds with antitumor activities. For instance, one study synthesized a compound with marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of such derivatives in cancer therapy (Jin Liu et al., 2020).

Crystal Structure Analysis

The crystal structures of various derivatives have been elucidated to understand their molecular configurations better. This information is crucial for designing compounds with specific biological activities. For example, the crystal structure of a particular derivative was analyzed, revealing insights into its molecular geometry and potential interaction mechanisms (Butcher et al., 2012).

Efficient Synthesis Methods

There has also been progress in developing efficient synthesis methods for creating derivatives of this compound. A notable method involves ultrasound irradiation, significantly reducing reaction times and improving yield, demonstrating the advancements in synthetic techniques for these compounds (Machado et al., 2011).

Exploration of Chemical Properties

Research on the chemical properties and reactions of this compound derivatives has led to the discovery of new leaving groups in nucleophilic aromatic substitution reactions, expanding the understanding of their chemical behavior and applications in synthetic chemistry (Bakavoli et al., 2008).

Mechanism of Action

The mechanism of action for similar compounds often involves inhibiting certain biological processes. For example, Chlorfenvinphos, an organophosphorus compound, acts as a cholinesterase inhibitor .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, “1-(2,4-dichlorophenyl)cyclopropanecarbonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on the potential applications of similar compounds. For example, a potential new drug to fight against the COVID-19 virus, “(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one” molecule, has been investigated via computational assessment and molecular docking approach .

properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWCUDIHPEHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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